tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate is a synthetic organic compound classified as an amino acid derivative. This compound features a tert-butyl ester group, an amino group, and an imidazole ring, which contribute to its diverse chemical and biological applications. Its unique structural characteristics make it valuable in various scientific research contexts, particularly in chemistry and biology.
The compound is synthesized from commercially available starting materials, including histidine and tert-butyl bromoacetate. The synthesis methods and the resulting compound have been documented in various chemical databases and publications, showcasing its relevance in both academic and industrial settings.
tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate belongs to the class of amino acid derivatives. Its classification is significant due to the implications for its reactivity, biological activity, and potential applications in medicinal chemistry.
The synthesis of tert-butyl 2-amino-3-(1H-imidazol-4-yl)propanoate typically involves several key steps:
In an industrial context, the production may involve larger-scale batch reactors or continuous flow systems to optimize yield and purity. Automated systems are often employed for monitoring reaction parameters to ensure consistent quality.
The molecular formula of tert-butyl 2-amino-3-(1H-imidazol-4-yl)propanoate is , with a molecular weight of 211.26 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl 2-amino-3-(1H-imidazol-4-yl)propanoate |
| InChI | InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)8(11)4-7-5-12-6-13-7/h5-6,8H,4,11H2,1-3H3,(H,12,13) |
| InChI Key | XQFREXXPLPDFGA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)C(CC1=CN=CN1)N |
The structure includes a tert-butyl group attached to a propanoate backbone with an amino group and an imidazole ring that plays a crucial role in its chemical behavior.
tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate can undergo several types of chemical reactions:
These reactions highlight the compound's versatility as a building block for more complex molecules in synthetic chemistry.
The mechanism of action for tert-butyl 2-amino-3-(1H-imidazol-4-yl)propanoate involves its interaction with various molecular targets, particularly enzymes and receptors:
This mechanism underlines its potential applications in enzyme inhibition studies and as a ligand in protein binding research.
The physical properties include:
Key chemical properties are:
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
These properties are essential for understanding how the compound behaves in various environments and its suitability for different applications.
tert-butyl 2-amino-3-(1H-imidazol-4-yl)propanoate has several significant applications:
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5